molecular formula C9H13NO B586416 2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile CAS No. 148638-06-6

2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B586416
CAS No.: 148638-06-6
M. Wt: 151.209
InChI Key: HRDCNRJPFDWLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic nitrile derivative featuring a hydroxyl (-OH) group at the 2-position and a methyl (-CH₃) group at the 6-position of the norbornane skeleton. The bicyclo[2.2.1]heptane (norbornane) framework is known for its rigid geometry, influencing reactivity, stability, and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2-hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-2-7-3-8(6)9(11,4-7)5-10/h6-8,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDCNRJPFDWLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC1C(C2)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with a nitrile-containing reagent in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Compound Name Substituents/Functional Groups CAS Number Molecular Formula Molecular Weight Key Structural Differences
2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile -OH (2-position), -CH₃ (6-position), -CN (2-position) N/A C₉H₁₃NO 151.21 Hydroxyl and methyl groups enhance polarity and steric effects.
Bicyclo[2.2.1]heptane-2-carbonitrile (2-Norbornanecarbonitrile) -CN (2-position) 2234-26-6 C₈H₁₁N 121.18 Lacks hydroxyl and methyl groups; simpler structure.
5-Chloro-6-((methylcarbamoyl)oxy)iminobicyclo[2.2.1]heptane-2-carbonitrile (Tranid) -Cl (5-position), -O-NH-C(O)-CH₃ (6-position) 15271-41-7 C₁₀H₁₂ClN₃O₂ 257.68 Chloro and methylcarbamoyl oxime groups introduce toxicity and pesticidal activity .
Exo-bicyclo[2.2.1]heptane-2-carbonitrile -CN (2-position, exo isomer) 3211-90-3 C₈H₁₁N 121.18 Stereoisomerism affects phase transitions and solubility .
7-Oxabicyclo[2.2.1]heptane-2-carbonitrile Oxygen atom in the bicyclic framework 89937-59-7 C₇H₉NO 123.15 Replacement of a CH₂ group with oxygen alters electronic properties .

Physicochemical Properties

  • Melting Points: Exo-bicyclo[2.2.1]heptane-2-carbonitrile: 299.6 K (26.5°C) . Tranid: No direct data, but its complex substituents likely elevate melting points compared to simpler nitriles. Prediction for 2-Hydroxy-6-methyl derivative: Hydroxyl and methyl groups may increase melting point due to hydrogen bonding and steric hindrance.
  • Thermodynamics :

    • Exo-isomer exhibits phase transition entropy (ΔStrs) of 33.4 J/mol·K (crystalline II → I) and 9.83 J/mol·K (crystalline I → liquid) .
    • Hydroxy and methyl groups in the target compound could reduce entropy changes due to restricted molecular motion.
  • Hazards: 2-Norbornanecarbonitrile: Irritant (eyes, skin, respiratory system) . Tranid: Highly toxic (PAC-1: 0.057 mg/m³; PAC-3: 3.8 mg/m³) . Prediction for 2-Hydroxy-6-methyl derivative: Lower toxicity than Tranid but higher than unsubstituted nitriles due to polar hydroxyl group enhancing bioavailability.

Functional and Application Differences

  • Pharmaceuticals :

    • Tranid’s chloro-oxime structure is linked to pesticidal activity .
    • Hydroxy and methyl groups in the target compound may favor solubility for drug delivery or enzyme interactions.
  • Materials Science :

    • Exo/endo isomers of bicyclo[2.2.1]heptane-2-carbonitrile are used in polymer crosslinking .
    • The hydroxyl group in the target compound could enable hydrogen-bonded networks in supramolecular materials.
  • Synthetic Utility: Substituted norbornanes like Tranid require multistep syntheses (e.g., chlorination, oxime formation) . The target compound might be synthesized via hydroxylation of methyl-substituted precursors or selective alkylation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.